molecular formula C16H21N7S B5622919 7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine

7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine

Cat. No. B5622919
M. Wt: 343.5 g/mol
InChI Key: SZAKMTAHMFLLOD-UHFFFAOYSA-N
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Description

The compound "7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine" belongs to a class of heterocyclic compounds that have attracted interest due to their potential in various fields such as materials science, pharmacology, and as intermediates in organic synthesis. These compounds often feature unique physical and chemical properties due to the presence of multiple heteroatoms in their structures.

Synthesis Analysis

The synthesis of complex heterocyclic compounds typically involves multi-step reactions, starting from simpler heterocyclic precursors. A common approach for synthesizing tetrazolo[1,5-a]pyridine derivatives involves cycloaddition reactions or the interaction of azides with nitriles. For instance, Bhandari et al. (2000) described the synthesis of pyridine-substituted triorganostannyltetrazoles through a cycloaddition method, highlighting a general pathway that might be adapted for our compound of interest (Bhandari, Frost, Hague, Mahon, & Molloy, 2000).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for understanding their reactivity and interaction with other molecules. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are typically employed to elucidate these structures. Gumus et al. (2018) conducted experimental and theoretical studies on a related triazolo and benzoxadiazocine compound, demonstrating the use of these techniques for molecular structure analysis (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Chemical Reactions and Properties

The chemical reactivity of tetrazolo[1,5-a]pyridine derivatives often involves nucleophilic substitution reactions, cycloadditions, and interactions with electrophiles, depending on the functional groups present. The unique electronic structure of the tetrazole and pyridine rings can significantly influence these properties.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular architecture. These properties are essential for determining the compound's applicability in various domains. For example, the synthesis and crystallographic analysis performed by Thimmegowda et al. (2009) on a novel bioactive heterocycle provide insights into how structural features can affect physical properties (Thimmegowda, Sarala, Ananda Kumar, Chandrappa, Benaka Prasad, Anandalwar, Shashidhara Prasad, & Rangappa, 2009).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilic and nucleophilic sites, and stability under various conditions, are critical for the compound's applications and handling. Detailed studies, like those on the synthesis and characterization of related heterocyclic compounds, offer valuable insights into these aspects.

For a more detailed exploration of these topics and access to a broader range of studies, visit consensus.app.

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It involves studying how the compound interacts with biological systems, such as binding to receptors or inhibiting enzymes .

Safety and Hazards

This involves looking at the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and disposal methods .

Future Directions

This involves discussing potential future research or applications of the compound. It could include new reactions, uses in industry, or medicinal applications .

properties

IUPAC Name

7-[2-cyclohexyl-5-(2-methylsulfanylethyl)-1,2,4-triazol-3-yl]tetrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7S/c1-24-10-8-14-17-16(23(19-14)13-5-3-2-4-6-13)12-7-9-22-15(11-12)18-20-21-22/h7,9,11,13H,2-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAKMTAHMFLLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1=NN(C(=N1)C2=CC3=NN=NN3C=C2)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine

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